N-(2-chlorophenyl)butane-1-sulfonamide
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Overview
Description
N-(2-chlorophenyl)butane-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)butane-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with butylamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-chlorobenzenesulfonyl chloride+butylamine→this compound+HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)butane-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different derivatives.
Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases, breaking down the sulfonamide bond.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different sulfonamide derivatives.
Scientific Research Applications
N-(2-chlorophenyl)butane-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)butane-1-sulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-4-chlorophenyl)butane-1-sulfonamide
- N-(2-benzoyl-4-chlorophenyl)butane-1-sulfonamide
- N-(2-chlorophenyl)butane-1-sulfonamide derivatives
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a chlorine atom on the phenyl ring and the butane-1-sulfonamide moiety
Properties
IUPAC Name |
N-(2-chlorophenyl)butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-2-3-8-15(13,14)12-10-7-5-4-6-9(10)11/h4-7,12H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPWTQPLPUHVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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